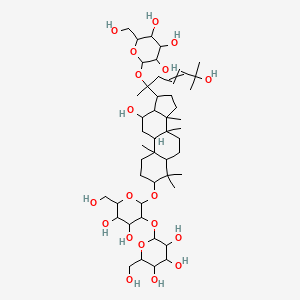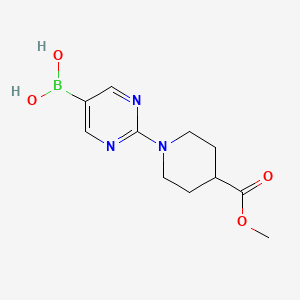
(2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid” is a chemical compound with the molecular formula C11H16BN3O4 . It is a solid substance and is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16BN3O4/c1-19-10(16)8-2-4-15(5-3-8)11-13-6-9(7-14-11)12(17)18/h6-8,17-18H,2-5H2,1H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
The compound is involved in the formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.08 . It is a solid substance and should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis of Pyrimidine Scaffolds
The importance of hybrid catalysts in the synthesis of 5H-Pyrano[2,3-d]pyrimidine scaffolds is well-documented. These scaffolds serve as key precursors for medicinal and pharmaceutical applications, attributed to their wide synthetic applicability and bioavailability. The development of these scaffolds, however, poses challenges due to structural complexities. Recent reviews covering synthetic pathways employ diverse hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to develop substituted pyrimidines. This approach underscores the role of boronic acid derivatives in facilitating the synthesis of structurally complex and biologically significant compounds (Parmar, Vala, & Patel, 2023).
Antifungal and Antimicrobial Applications
Boronic acids, including derivatives such as "(2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid," have shown significant bioactivity, particularly as antifungal and antimicrobial agents. A review on the mechanism of action of potent boron-containing antifungals highlighted the unique interactions of boron with organic biochemicals. These compounds, including boronic acids, are recognized for their antifungal properties, offering a basis for developing new antimicrobial strategies. The review points to the need for further exploration of boronic acids' antifungal mechanisms, which could lead to novel therapeutic options (Arvanitis, Rook, & Macreadie, 2020).
Drug Design and Discovery
The exploration of boronic acid drugs has surged, with boronic acids being incorporated into medicinal chemistry endeavors due to their potential in enhancing drug potency and improving pharmacokinetic profiles. A review on the design and discovery of boronic acid drugs demonstrates the increasing inclusion of boronic acids in drug development processes. This review emphasizes the favorable properties of boronic acids that have contributed to the FDA approval of several boronic acid drugs, highlighting the significance of boronic acid derivatives in advancing pharmaceutical research and offering a roadmap for future drug discovery efforts (Plescia & Moitessier, 2020).
Mécanisme D'action
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in the body, often acting as inhibitors .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can lead to changes in their function .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical processes, including signal transduction, enzyme inhibition, and cell regulation .
Pharmacokinetics
Boronic acids are generally well absorbed and distributed in the body, and they are metabolized and excreted primarily through the kidneys .
Result of Action
The interaction of boronic acids with their targets can lead to changes in cellular processes, potentially leading to therapeutic effects .
Action Environment
The action of (2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid can be influenced by various environmental factors. For instance, its stability can be affected by temperature and pH. It is recommended to store this compound under an inert atmosphere (nitrogen or argon) at 2-8°C .
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statement is H302, which means it is harmful if swallowed . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
[2-(4-methoxycarbonylpiperidin-1-yl)pyrimidin-5-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BN3O4/c1-19-10(16)8-2-4-15(5-3-8)11-13-6-9(7-14-11)12(17)18/h6-8,17-18H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNOLNOVDAQIAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)N2CCC(CC2)C(=O)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-(Methoxycarbonyl)piperidin-1-yl)pyrimidin-5-yl)boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3-Trimethyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one](/img/structure/B591423.png)
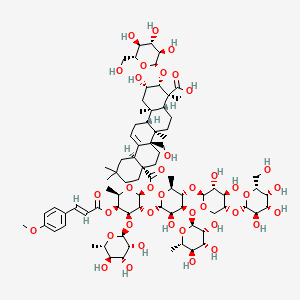
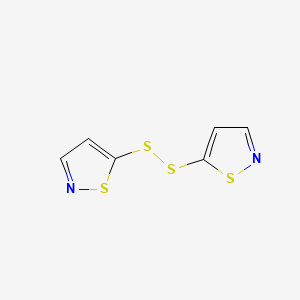
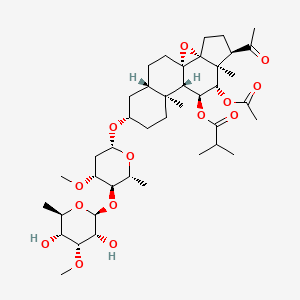



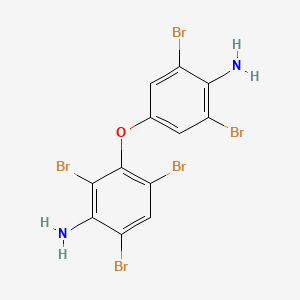
![Tetradecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]p yrimidin-9-yl Ester](/img/structure/B591438.png)
